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molecular formula C7H13N3 B1268078 3-Amino-5-tert-butylpyrazole CAS No. 82560-12-1

3-Amino-5-tert-butylpyrazole

Cat. No. B1268078
M. Wt: 139.2 g/mol
InChI Key: ZHBXGHWSVIBUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532377

Procedure details

To 600 g of pivaloyl acetonitrile (compound I), there was added 800 ml of isopropanol. The mixture was heated with stirring, and 288 g of hydrazine hydrate was added dropwise thereto. The mixture was heated with stirring for 3 hours. After completion of the reaction, 400 ml of isopropanol was distilled off under reduced pressure. To the residue, there were added 2000 ml of ethyl acetate and saturated brine. The mixture was stirred and then left to stand for a while. The aqueous layer was removed, and the ethyl acetate layer was washed with saturated brine twice. The ethyl acetate solution was then dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. Subsequently, 2000 ml of n-hexane was added to the residue to precipitate a crystal. The crystal was recovered by filtration and dried. There was obtained 643 g (96.2%) of 3-amino-5-t-butylpyrazole (compound II). Melting point: 74.0° to 75.0° C.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].O.[NH2:11][NH2:12]>C(O)(C)C>[NH2:9][C:8]1[CH:7]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[NH:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
288 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
with stirring for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, there were added 2000 ml of ethyl acetate and saturated brine
STIRRING
Type
STIRRING
Details
The mixture was stirred
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the ethyl acetate layer was washed with saturated brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Subsequently, 2000 ml of n-hexane was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 643 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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